(2-甲基-1,2,3,4-四氢异喹啉-3-基)甲醇

描述

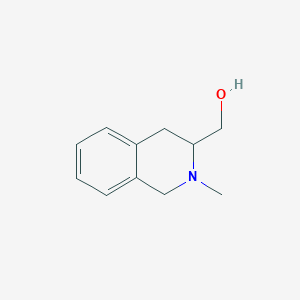

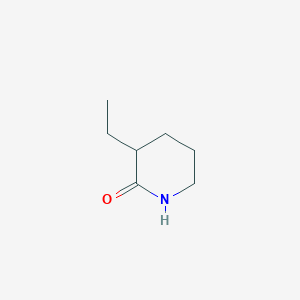

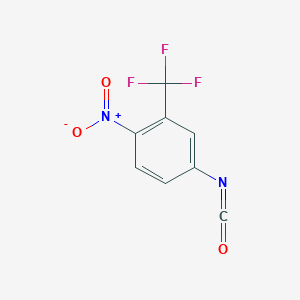

“(2-Methyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol” is a chemical compound with the linear formula C11H17N2Cl1 . It is provided to early discovery researchers as part of a collection of unique chemicals . It is used in asymmetric synthesis of vinylmorpholines by palladium-catalyzed tandem allylic substitutions with amino alcohols .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 . This reaction is known as the Bischler–Nepieralski reaction .Molecular Structure Analysis

The molecular structure of “(2-Methyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol” can be represented by the SMILES stringNCC1N(C)CC2=CC=CC=C2C1.Cl . The InChI key for this compound is SDIONJKZHAQYCM-UHFFFAOYSA-N . Chemical Reactions Analysis

The quantum-chemical calculation results indicate that the electron density at the tetrahydroisoquinoline residue nitrogen atom is noticeably higher in the molecule of compound 2 than in that of the acetyl derivative 3a .Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-Methyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol” include a boiling point of 307.9°C and a melting point of 180-182°C .科学研究应用

Medicinal Chemistry

THIQ-based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . They form an important class of isoquinoline alkaloids, a large group of natural products .

Neurodegenerative Disorders

THIQ analogs have shown potential in the treatment of neurodegenerative disorders . This is due to their ability to interact with various infective pathogens that are implicated in these disorders .

Antimicrobial Activity

THIQ analogs have demonstrated significant antimicrobial activity . This makes them valuable in the development of new treatments for various infectious diseases .

Synthetic Strategies

THIQ analogs are often synthesized using various strategies . These strategies are crucial in constructing the core scaffold of THIQ, which is key to their biological activity .

C(1)-Functionalization

Recent advances in the C(1)-functionalization of tetrahydroisoquinolines have been explored . These C(1)-substituted derivatives can act as precursors for various alkaloids displaying multifarious biological activities .

Antineuroinflammatory Agents

N-benzyl THIQs are known to function as antineuroinflammatory agents . This makes them potentially useful in the treatment of neuroinflammatory conditions .

Asymmetric Catalysis

THIQ derivatives have broad applications in asymmetric catalysis as chiral scaffolds . This is due to their unique structural properties, which allow them to facilitate various chemical reactions .

Bioactive Molecules

THIQs with a stereogenic center at position C(1) are the key fragments of a diverse range of alkaloids and bioactive molecules . This makes them valuable in the development of new bioactive compounds .

作用机制

Target of Action

It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which our compound belongs, have diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Thiqs, in general, interact with their targets in a way that modulates the biological activity of the target, leading to changes in the cellular processes .

Biochemical Pathways

Thiqs are known to exert diverse biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The compound’s molecular weight of 17724 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Thiqs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders , suggesting that this compound may have similar effects.

安全和危害

The compound is classified under GHS07 for safety. The hazard statements include H317 - H319, indicating that it may cause an allergic skin reaction and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

未来方向

The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . Future research could focus on further exploring the biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action .

属性

IUPAC Name |

(2-methyl-3,4-dihydro-1H-isoquinolin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-12-7-10-5-3-2-4-9(10)6-11(12)8-13/h2-5,11,13H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWUVPLABKHJMQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=CC=CC=C2CC1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343441 | |

| Record name | (2-Methyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol | |

CAS RN |

16880-87-8 | |

| Record name | (2-Methyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bis[4-(glycidyloxy)phenyl] sulfide](/img/structure/B3048358.png)

![4-Methoxy-1-oxaspiro[5.5]undec-3-en-2-one](/img/structure/B3048365.png)

![1,4-Benzenediol, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-](/img/structure/B3048367.png)

![1-Propanol, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris-](/img/structure/B3048370.png)